molecular formula C5H8Cl2N2 B1592346 5-(2-Chloroethyl)-1H-imidazole hydrochloride CAS No. 6429-10-3

5-(2-Chloroethyl)-1H-imidazole hydrochloride

Cat. No.: B1592346
CAS No.: 6429-10-3
M. Wt: 167.03 g/mol
InChI Key: VLYMIZRIGGBHSH-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-1H-imidazole hydrochloride is a chemical compound with significant applications in scientific research and industry. It is known for its unique structure and reactivity, making it a valuable substance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 1H-imidazole with 2-chloroethylamine under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Chloroethyl)-1H-imidazole hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as halides or alkyl groups can substitute the chlorine atom.

Major Products Formed:

  • Oxidation: Formation of imidazole derivatives with higher oxidation states.

  • Reduction: Production of reduced imidazole derivatives.

  • Substitution: Generation of various substituted imidazole compounds.

Scientific Research Applications

5-(2-Chloroethyl)-1H-imidazole hydrochloride is widely used in scientific research due to its unique properties. It finds applications in:

  • Chemistry: As a building block for synthesizing more complex organic compounds.

  • Biology: In studying biological processes and interactions with biomolecules.

  • Medicine: As a precursor for pharmaceuticals and in drug discovery.

  • Industry: In the development of new materials and chemical processes.

Comparison with Similar Compounds

5-(2-Chloroethyl)-1H-imidazole hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 1H-Imidazole: A simpler analog without the chloroethyl group.

  • 2-Chloroethylamine: A related compound used in the synthesis of the target compound.

  • Other substituted imidazoles: Compounds with different substituents on the imidazole ring.

These compounds share structural similarities but differ in their reactivity and applications, making this compound distinct in its utility.

Properties

IUPAC Name

5-(2-chloroethyl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2.ClH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYMIZRIGGBHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30982840
Record name 5-(2-Chloroethyl)-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6429-10-3
Record name 6429-10-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234732
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Chloroethyl)-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloroethyl)-1H-imidazole hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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